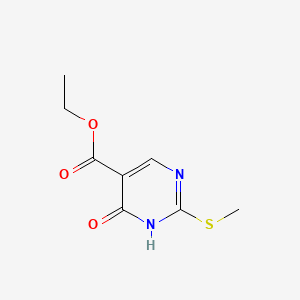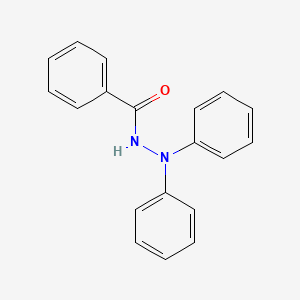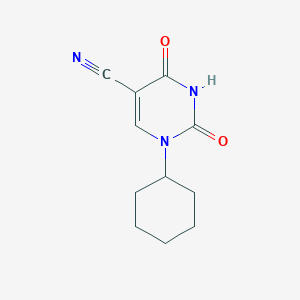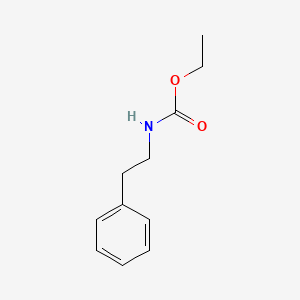
Ethyl phenethylcarbamate
Overview
Description
Ethyl phenethylcarbamate is a chemical compound with the linear formula C11H15NO2 . It has a molecular weight of 193.248 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A small molecule library consisting of 45 compounds was synthesized based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate . The synthesis of ethyl phenethylcarbamate and its analogues has been evaluated for bacterial biofilm inhibition against a panel of medically relevant strains .
Molecular Structure Analysis
Ethyl phenethylcarbamate has a total of 29 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Physical And Chemical Properties Analysis
Ethyl phenethylcarbamate is a solid at room temperature . It has a molecular weight of 193.25 .
Scientific Research Applications
Bacterial Biofilm Inhibition
Ethyl phenethylcarbamate has been found to be effective in inhibiting bacterial biofilms . An 88 member library based upon the marine bacterial metabolite ethyl N- (2-phenethyl) carbamate was evaluated for bacterial biofilm inhibition against a panel of medically relevant strains . These studies culminated in the discovery of a new class of molecules capable of inhibiting the formation of S. aureus biofilms .
Methicillin Resistant Staphylococcus aureus (MRSA) Biofilm Inhibition
A small molecule library consisting of 45 compounds was synthesized based on the bacterial metabolite ethyl N- (2-phenethyl) carbamate . Screening of the compounds revealed a potent analogue capable of inhibiting several strains of Methicillin Resistant S. aureus biofilms with low to moderate micromolar IC50 values .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl phenethylcarbamate primarily targets bacterial biofilms, particularly those formed by Methicillin Resistant Staphylococcus aureus (MRSA) . Biofilms are surface-attached communities of bacteria encased in an extracellular matrix of biomolecules. They are significantly more resistant to antibiotics than free-floating bacteria .
Mode of Action
aureus biofilms . The compound interacts with the biofilm-forming bacteria, disrupting their ability to adhere to surfaces and form the protective extracellular matrix .
Biochemical Pathways
Its ability to inhibit biofilm formation suggests it may interfere with the signaling pathways that bacteria use to coordinate biofilm formation .
Result of Action
The primary result of ethyl phenethylcarbamate’s action is the inhibition of biofilm formation by MRSA . This can potentially make the bacteria more susceptible to antibiotic treatment and help prevent the spread of MRSA infections .
Action Environment
The efficacy and stability of ethyl phenethylcarbamate can be influenced by various environmental factors. For instance, the presence of other bacterial species, the pH of the environment, and the presence of organic matter can all potentially affect the compound’s action . .
properties
IUPAC Name |
ethyl N-(2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDDBYFBIIAYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289652 | |
| Record name | Ethyl phenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenethylcarbamate | |
CAS RN |
6970-83-8 | |
| Record name | 6970-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl phenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(2-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



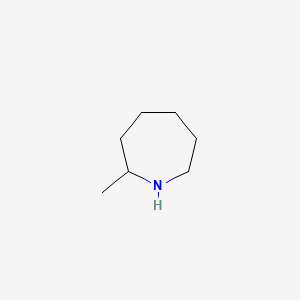
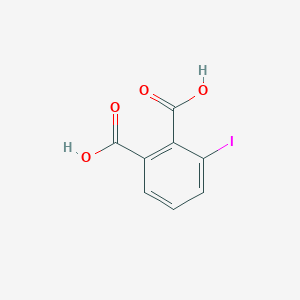
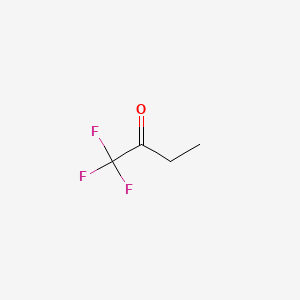




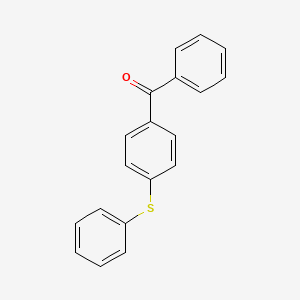
![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)

